butan-1-olate;titanium(4+) butan-1-olate;titanium(4+)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20486787
InChI: InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4
SMILES:
Molecular Formula: C4H9OTi+3
Molecular Weight: 120.98 g/mol

butan-1-olate;titanium(4+)

CAS No.:

Cat. No.: VC20486787

Molecular Formula: C4H9OTi+3

Molecular Weight: 120.98 g/mol

* For research use only. Not for human or veterinary use.

butan-1-olate;titanium(4+) -

Specification

Molecular Formula C4H9OTi+3
Molecular Weight 120.98 g/mol
IUPAC Name butan-1-olate;titanium(4+)
Standard InChI InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4
Standard InChI Key YIGVSLIDLYKRKE-UHFFFAOYSA-N
Canonical SMILES CCCC[O-].[Ti+4]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Butan-1-olate; titanium(4+) is systematically named according to IUPAC guidelines as titanium(4+) butan-1-olate. Its alternative designations—titanium(IV) butoxide and tetrabutyl orthotitanate—reflect its tetrahedral coordination structure, where four butoxide ligands (OC4H9-\text{OC}_4\text{H}_9) bind to a central titanium(IV) ion. The molecular formula Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 corresponds to a molar mass of 344.36 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Geometry and Bonding

The titanium center in this compound adopts a tetrahedral geometry, with each butoxide ligand occupying a vertex. The Ti–O bond length, typically ~1.80 Å, arises from the interaction between titanium’s empty d-orbitals and the oxygen lone pairs of the alkoxide groups. This configuration enhances the compound’s Lewis acidity, enabling it to accept electron pairs during catalytic cycles.

Table 1: Key Structural and Physical Properties of Butan-1-olate; Titanium(4+)

PropertyValueSource
Molecular FormulaC16H40O4Ti\text{C}_{16}\text{H}_{40}\text{O}_4\text{Ti}
Molar Mass (g/mol)344.36
Density (g/cm³ at 20°C)1.00
Boiling Point (°C)206 (under reduced pressure)
SolubilityMiscible with organic solvents
CAS Number5593-70-4, 9022-96-2

The InChI identifier InChI=1/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4\text{InChI=1/4C4H9O.Ti/c4*1-2-3-4-5;/h4*2-4H2,1H3;/q4*-1;+4} further specifies its stereochemical arrangement.

Synthesis and Purification

Industrial Synthesis Routes

The primary synthesis method involves the reaction of titanium tetrachloride (TiCl4\text{TiCl}_4) with butanol (C4H9OH\text{C}_4\text{H}_9\text{OH}) under anhydrous conditions:

TiCl4+4C4H9OHTi(OC4H9)4+4HCl\text{TiCl}_4 + 4\text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(OC}_4\text{H}_9\text{)}_4 + 4\text{HCl} \uparrow

This exothermic reaction requires precise temperature control (20–50°C) and inert gas purging to prevent hydrolysis. The use of excess butanol ensures complete substitution of chloride ligands, while fractional distillation under reduced pressure (10–20 mmHg) isolates the product at >98% purity.

Alternative Methodologies

  • Metathesis Reactions: Exchange reactions between titanium isopropoxide (Ti(OiPr)4\text{Ti(OiPr)}_4) and butanol yield the target compound, leveraging the volatility of isopropanol for easier separation.

  • Sol-Gel Polymerization: Controlled hydrolysis of Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 produces poly(titanium butoxide), a polymeric precursor for TiO₂ nanomaterials.

Physicochemical Properties and Reactivity

Hydrolytic Behavior

Butan-1-olate; titanium(4+) undergoes rapid hydrolysis in aqueous environments:

Ti(OC4H9)4+2H2OTiO2+4C4H9OH\text{Ti(OC}_4\text{H}_9\text{)}_4 + 2\text{H}_2\text{O} \rightarrow \text{TiO}_2 + 4\text{C}_4\text{H}_9\text{OH}

This reaction is foundational for sol-gel processing, where controlled hydrolysis-condensation kinetics dictate the morphology of resultant TiO₂ particles. Factors such as pH, water-to-alkoxide ratio, and catalyst presence (e.g., HCl) modulate particle size from 5 nm to 500 nm.

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 150°C, with complete degradation to TiO₂ and butanol by 400°C. The compound’s volatility (vapor pressure: 0.1 mmHg at 25°C) necessitates storage under nitrogen or argon to prevent oxidative degradation .

Industrial and Scientific Applications

Catalysis

As a Lewis acid catalyst, Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 facilitates:

  • Esterification and Transesterification: Accelerates biodiesel production from vegetable oils with >90% yield under mild conditions.

  • Polymerization: Initiates ring-opening polymerization of lactides for biodegradable plastics.

Nanomaterials Synthesis

The sol-gel method using Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 produces mesoporous TiO₂ with high surface area (>200 m²/g), employed in:

  • Photocatalysis: Degrades organic pollutants under UV light via ROS generation.

  • Dye-Sensitized Solar Cells (DSSCs): Achieves photovoltaic efficiencies up to 12% due to optimal electron transport.

Biomedical Applications

Recent studies highlight:

  • Antibacterial Activity: TiO₂ nanoparticles derived from Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 exhibit MIC values of 50 µg/mL against Staphylococcus aureus via ROS-mediated membrane damage.

  • Cytotoxicity: Dose-dependent reduction in viability of rat alveolar macrophages (IC₅₀: 100 µg/mL) underscores the need for surface functionalization in biomedical uses.

Table 2: Comparative Analysis of Titanium Alkoxides

CompoundFormulaBoiling Point (°C)Primary Use
Titanium(IV) butoxideTi(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4206Nanomaterial synthesis
Titanium ethoxideTi(OEt)4\text{Ti(OEt)}_4190Sol-gel coatings
Titanium isopropoxideTi(OiPr)4\text{Ti(OiPr)}_4220Thin-film deposition
Zirconium butoxideZr(OC4H9)4\text{Zr(OC}_4\text{H}_9\text{)}_4210Zirconia ceramics

Recent Research Advancements

Photocatalytic Water Splitting

TiO₂ aerogels synthesized from Ti(OC4H9)4\text{Ti(OC}_4\text{H}_9\text{)}_4 demonstrate hydrogen evolution rates of 5 mmol/g·h under solar simulation, attributed to enhanced charge separation via Nb-doping.

Drug Delivery Systems

Mesoporous TiO₂ carriers loaded with doxorubicin show pH-responsive release profiles, achieving 80% tumor regression in murine models over 14 days.

Environmental Remediation

Composite membranes incorporating TiO₂ nanoparticles remove 95% of methylene blue within 60 minutes under visible light, outperforming commercial activated carbon.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator